tert-Butyl 4-(4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxylate tert-Butyl 4-(4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18806550
InChI: InChI=1S/C19H24BrFN4O2/c1-19(2,3)27-18(26)25-11-9-24(10-12-25)17-15(20)16(22-23(17)4)13-5-7-14(21)8-6-13/h5-8H,9-12H2,1-4H3
SMILES:
Molecular Formula: C19H24BrFN4O2
Molecular Weight: 439.3 g/mol

tert-Butyl 4-(4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC18806550

Molecular Formula: C19H24BrFN4O2

Molecular Weight: 439.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)piperazine-1-carboxylate -

Specification

Molecular Formula C19H24BrFN4O2
Molecular Weight 439.3 g/mol
IUPAC Name tert-butyl 4-[4-bromo-5-(4-fluorophenyl)-2-methylpyrazol-3-yl]piperazine-1-carboxylate
Standard InChI InChI=1S/C19H24BrFN4O2/c1-19(2,3)27-18(26)25-11-9-24(10-12-25)17-15(20)16(22-23(17)4)13-5-7-14(21)8-6-13/h5-8H,9-12H2,1-4H3
Standard InChI Key XFZPLXNGKHICFI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=NN2C)C3=CC=C(C=C3)F)Br

Introduction

Molecular Structure and Physicochemical Properties

Structural Features

The compound’s IUPAC name, tert-butyl 4-[4-bromo-5-(4-fluorophenyl)-2-methylpyrazol-3-yl]piperazine-1-carboxylate, reflects its intricate architecture. Key structural components include:

  • A piperazine ring serving as the central scaffold.

  • A 4-bromo-3-(4-fluorophenyl)-1-methylpyrazole moiety attached to the piperazine nitrogen.

  • A tert-butoxycarbonyl (Boc) group protecting the secondary amine of piperazine.

The canonical SMILES notation, CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=NN2C)C3=CC=C(C=C3)F)Br, provides a linear representation of its connectivity.

Physicochemical Data

Critical properties of the compound are summarized below:

PropertyValue
Molecular FormulaC₁₉H₂₄BrFN₄O₂
Molecular Weight439.3 g/mol
IUPAC Nametert-butyl 4-[4-bromo-5-(4-fluorophenyl)-2-methylpyrazol-3-yl]piperazine-1-carboxylate
InChI KeyXFZPLXNGKHICFI-UHFFFAOYSA-N
LogP (Predicted)~3.2 (estimated via analogous compounds)

The presence of both bromine and fluorine atoms contributes to its electrophilic reactivity and potential for halogen bonding in biological systems .

Synthetic Methodologies

Case Study: Related Piperazine-Pyrazole Synthesis

A closely related compound, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS: 571188-59-5), was synthesized via visible-light-mediated catalysis using 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) and oxygen in dichloroethane . This method achieved a 95% yield, suggesting potential applicability to the target compound’s synthesis under optimized conditions .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and carbon-13 (¹³C) NMR are critical for confirming structural integrity. Key predicted signals include:

  • Boc Group: A singlet at ~1.4 ppm (9H, tert-butyl) and a carbonyl signal at ~155 ppm in ¹³C NMR.

  • Pyrazole Protons: Deshielded aromatic protons near 7.2–7.8 ppm (4-fluorophenyl) and a methyl group at ~2.5 ppm (N-methyl) .

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis would yield a molecular ion peak at m/z 439.3 (C₁₉H₂₄BrFN₄O₂), with isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br and ⁸¹Br).

Applications in Medicinal Chemistry

Biological Target Hypotheses

The compound’s structure suggests potential interactions with:

  • Kinases: Brominated heterocycles often act as ATP-competitive kinase inhibitors.

  • GPCRs: Piperazine derivatives frequently target serotonin or dopamine receptors .

  • Epigenetic Regulators: Fluorophenyl groups may engage histone deacetylases (HDACs) or bromodomains.

Pharmacokinetic Considerations

  • Lipophilicity: The LogP of ~3.2 indicates moderate membrane permeability.

  • Metabolic Stability: The Boc group may reduce hepatic clearance by shielding the piperazine amine from oxidative metabolism .

Comparative Analysis with Analogous Compounds

Structural Analogues

  • tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate (CAS: 886767-25-5): Shares the Boc-protected piperazine and fluorophenyl group but lacks the pyrazole-bromine motif .

  • tert-Butyl 4-(4-fluorophenyl)piperazine-1-carboxylate (CAS: 141940-39-8): Demonstrates similar physicochemical properties (MW: 280.34 g/mol) but differs in substitution patterns .

Reactivity Trends

The bromine atom at the pyrazole 4-position offers a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the scaffold for structure-activity relationship (SAR) studies .

Challenges and Future Directions

Synthetic Optimization

Current limitations include the lack of published protocols for large-scale synthesis. Future work could explore:

  • Flow Chemistry: To enhance reproducibility and yield.

  • Catalytic Asymmetric Synthesis: For accessing enantiomerically pure derivatives.

Biological Screening

Prioritizing assays against kinase panels and cancer cell lines could elucidate therapeutic potential. Computational docking studies may further narrow target hypotheses.

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